Cas no 556107-64-3 (5-Bromonaphthalene-2-carbonitrile)

5-Bromonaphthalene-2-carbonitrile is a brominated naphthalene derivative featuring a cyano functional group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its bromine substituent enables further functionalization via cross-coupling reactions, while the electron-withdrawing nitrile group enhances reactivity in nucleophilic substitution or cyclization processes. The rigid naphthalene backbone contributes to stability and structural diversity in target molecules. Suitable for palladium-catalyzed transformations, it is commonly employed in Suzuki, Heck, or Buchwald-Hartwig reactions. The compound is typically handled under inert conditions due to sensitivity to moisture and light.
5-Bromonaphthalene-2-carbonitrile structure
556107-64-3 structure
Product Name:5-Bromonaphthalene-2-carbonitrile
CAS No:556107-64-3
MF:C11H6BrN
MW:232.076041698456
CID:2831768
PubChem ID:53485699
Update Time:2025-10-25

5-Bromonaphthalene-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-bromonaphthalene-2-carbonitrile
    • 5-bromo-2-naphthonitrile
    • 5-Bromo-2-cyanonaphthalene
    • 2-Naphthalenecarbonitrile, 5-bromo-
    • ZB1069
    • CS-0155713
    • SCHEMBL5092282
    • MFCD17012556
    • BS-51525
    • SSGFUDSHRVEIIF-UHFFFAOYSA-N
    • 556107-64-3
    • DTXSID10704784
    • DB-084025
    • 5-Bromonaphthalene-2-carbonitrile
    • Inchi: 1S/C11H6BrN/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6H
    • InChI Key: SSGFUDSHRVEIIF-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=CC(C#N)=CC=C21

Computed Properties

  • Exact Mass: 230.96836g/mol
  • Monoisotopic Mass: 230.96836g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 23.8

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5-Bromonaphthalene-2-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:556107-64-3)5-Bromonaphthalene-2-carbonitrile
Order Number:A1088097
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:31
Price ($):348.0
Email:sales@amadischem.com

Additional information on 5-Bromonaphthalene-2-carbonitrile

Properties and Applications of 5-Bromonaphthalene-2-carbonitrile (CAS No. 556107-64-3)

5-Bromonaphthalene-2-carbonitrile, with the chemical formula C10H5BrN, is a significant intermediate in organic synthesis and pharmaceutical chemistry. This compound, identified by its CAS number 556107-64-3, has garnered attention due to its versatile structural framework, which makes it a valuable building block for the development of various bioactive molecules. The presence of both a bromine substituent and a nitrile group on the naphthalene core enhances its reactivity, enabling diverse chemical transformations that are pivotal in medicinal chemistry research.

The bromonaphthalene moiety in this compound is particularly noteworthy, as it serves as an excellent handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These reactions are widely employed in the synthesis of complex heterocyclic compounds, which are prevalent in modern pharmaceuticals. The nitrile group further extends the compound's utility, allowing for nucleophilic addition reactions and subsequent derivatization into amides, carboxylic acids, or tetrazoles—functional groups that are frequently encountered in drug candidates.

In recent years, 5-Bromonaphthalene-2-carbonitrile has been extensively explored in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its role in developing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The naphthalene scaffold is particularly favored in medicinal chemistry due to its ability to mimic natural product structures and interact favorably with biological targets. The bromine atom provides a convenient site for introducing additional modifications via palladium-catalyzed reactions, making this compound a cornerstone in fragment-based drug discovery initiatives.

Moreover, the compound has found applications in materials science, particularly in the design of organic semiconductors and light-emitting diodes (OLEDs). The rigid aromatic structure of naphthalene derivatives contributes to their stability and electronic properties, which are essential for optoelectronic applications. Researchers have leveraged 5-Bromonaphthalene-2-carbonitrile to synthesize novel π-conjugated systems that exhibit enhanced charge transport capabilities. These advancements underscore the compound's broad utility beyond pharmaceuticals and highlight its potential in next-generation electronic devices.

The synthesis of 5-Bromonaphthalene-2-carbonitrile typically involves bromination of naphthalene followed by cyanation at the desired position. Advances in catalytic methods have improved the efficiency and selectivity of these transformations, reducing byproduct formation and improving yields. Recent innovations in flow chemistry have also enabled scalable production of this intermediate, making it more accessible for industrial applications. Such developments are critical for streamlining drug discovery processes and ensuring a steady supply of high-quality starting materials for research laboratories.

In academic research, 5-Bromonaphthalene-2-carbonitrile has been utilized as a precursor for exploring novel pharmacophores. By modifying its core structure or appending different functional groups, chemists can generate libraries of compounds with tailored biological activities. For example, derivatives of this molecule have shown promise as antimicrobial agents and antiviral inhibitors. The ability to rapidly screen large collections of analogs facilitated by automated synthesis platforms has accelerated the identification of lead compounds with therapeutic potential.

The environmental impact of using 5-Bromonaphthalene-2-carbonitrile as an intermediate has also been studied. Efforts to develop greener synthetic routes include using biocatalysts or photochemical methods to minimize waste generation. These sustainable approaches align with global initiatives to promote green chemistry principles in pharmaceutical manufacturing. By reducing hazardous waste and energy consumption, such methods not only enhance cost-effectiveness but also contribute to environmental conservation.

Looking ahead, the demand for 5-Bromonaphthalene-2-carbonitrile is expected to grow as research continues to uncover new applications in drug development and materials science. Collaborations between academia and industry will be essential to drive innovation and ensure that this compound remains a cornerstone of synthetic chemistry. As regulatory frameworks evolve to support novel methodologies, companies specializing in fine chemicals will play a pivotal role in supplying high-purity intermediates like 5-Bromonaphthalene-2-carbonitrile to meet the needs of these evolving fields.

In conclusion, 5-Bromonaphthalene-2-carbonitrile (CAS No. 556107-64-3) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations that are indispensable for drug discovery and advanced material design. As research progresses, this intermediate will continue to play a vital role in shaping the future of synthetic chemistry and related disciplines.

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Amadis Chemical Company Limited
(CAS:556107-64-3)5-Bromonaphthalene-2-carbonitrile
A1088097
Purity:99%
Quantity:1g
Price ($):348.0
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